

# Spectroscopic Data Comparison: Methyl 2-chloroquinazoline-8-carboxylate and Analogues

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## Compound of Interest

Compound Name:	Methyl 2-chloroquinazoline-8-carboxylate
Cat. No.:	B578165

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A Comparative Guide to the Spectroscopic Profile of **Methyl 2-chloroquinazoline-8-carboxylate**

## Introduction

**Methyl 2-chloroquinazoline-8-carboxylate** is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its quinazoline core is a scaffold found in numerous biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and the development of novel derivatives. This guide provides a comparative analysis of the expected spectroscopic data for **Methyl 2-chloroquinazoline-8-carboxylate**. Due to the absence of publicly available experimental data for this specific compound, this report presents predicted spectroscopic values and compares them with the experimental data of a structurally related compound, 2-chloroquinazoline. This guide also outlines a plausible synthetic route and standard experimental protocols for spectroscopic analysis.

## Predicted and Comparative Spectroscopic Data

While experimental spectra for **Methyl 2-chloroquinazoline-8-carboxylate** are not available in public databases, its spectroscopic features can be predicted based on the analysis of its structural components and comparison with similar molecules. For a practical comparison, we

present the available experimental data for 2-chloroquinazoline, which shares the same core heterocyclic ring system.

Table 1: Comparison of  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm and Multiplicity
Methyl 2-chloroquinazoline-8-carboxylate (Predicted)	~8.2-8.5 (m, 2H, Ar-H), ~7.8-8.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH <sub>3</sub> )
2-chloroquinazoline (Experimental)	8.13 (d, 1H), 8.01 (d, 1H), 7.93 (s, 1H), 7.85 (ddd, 1H), 7.64 (ddd, 1H)

Note: Predicted values are estimations and may vary from experimental results.

Table 2: Comparison of  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm
Methyl 2-chloroquinazoline-8-carboxylate (Predicted)	~165 (-C=O), ~160 (C-Cl), ~152, ~148, ~135, ~128, ~127, ~125, ~122, ~53 (-OCH <sub>3</sub> )
2-chloroquinazoline (Experimental)	160.8, 153.2, 150.8, 134.7, 128.5, 128.4, 128.0, 123.0

Note: Predicted values are estimations and may vary from experimental results.

Table 3: Comparison of Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (Predicted/Observed)
Methyl 2-chloroquinazoline-8-carboxylate	222.02 (for C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub> )	[M-OCH <sub>3</sub> ] <sup>+</sup> , [M-COOCH <sub>3</sub> ] <sup>+</sup> , [M-Cl] <sup>+</sup>
2-chloroquinazoline	164.02 (for C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> )	129 ([M-Cl] <sup>+</sup> ), 102

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of quinazoline derivatives.

### Synthesis of Methyl 2-chloroquinazoline-8-carboxylate (Proposed)

A plausible synthetic route to **Methyl 2-chloroquinazoline-8-carboxylate** involves a two-step process starting from Methyl 2-aminobenzoate.

- Cyclization to Quinazolinone: Methyl 2-aminobenzoate is reacted with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, under acidic conditions to yield the corresponding quinazolin-4-one. The reaction mixture is typically heated to drive the cyclization.
- Chlorination: The resulting quinazolin-4-one is then chlorinated using a reagent like phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ) to replace the hydroxyl group at the 2-position with a chlorine atom, yielding the final product. The reaction is often performed in the presence of a base, such as N,N-dimethylaniline, to neutralize the generated acid.

### Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph to determine the molecular weight and fragmentation pattern.

### Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Figure 1. Chemical Structure

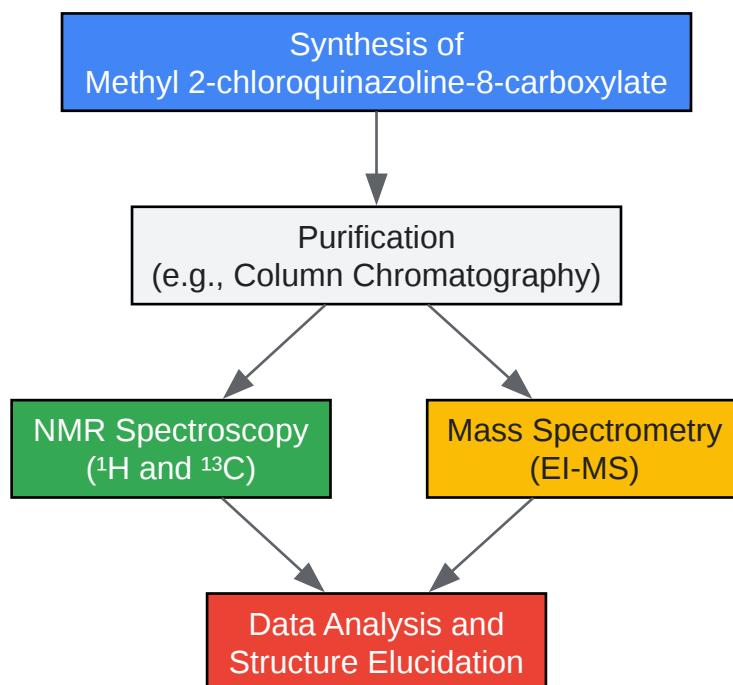


Figure 2. Workflow for Spectroscopic Analysis

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Figure 2. Analytical Workflow

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